molecular formula C19H27NO B12591405 [6-(Dibutylamino)naphthalen-1-YL]methanol CAS No. 591253-39-3

[6-(Dibutylamino)naphthalen-1-YL]methanol

Cat. No.: B12591405
CAS No.: 591253-39-3
M. Wt: 285.4 g/mol
InChI Key: LLDOZQMAZXHMGQ-UHFFFAOYSA-N
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Description

[6-(Dibutylamino)naphthalen-1-YL]methanol is a chemical compound with the molecular formula C18H27NO It is known for its unique structure, which includes a naphthalene ring substituted with a dibutylamino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Dibutylamino)naphthalen-1-YL]methanol typically involves the reaction of naphthalene derivatives with dibutylamine and formaldehyde. The process can be summarized as follows:

    Starting Materials: Naphthalene, dibutylamine, and formaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Catalysts: Industrial catalysts are employed to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[6-(Dibutylamino)naphthalen-1-YL]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the dibutylamino group.

Scientific Research Applications

[6-(Dibutylamino)naphthalen-1-YL]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [6-(Dibutylamino)naphthalen-1-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: Interact with cellular receptors, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibit specific enzymes, affecting metabolic processes.

    Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • [6-(Diethylamino)naphthalen-1-YL]methanol
  • [6-(Dipropylamino)naphthalen-1-YL]methanol
  • [6-(Dimethylamino)naphthalen-1-YL]methanol

Uniqueness

[6-(Dibutylamino)naphthalen-1-YL]methanol is unique due to its specific substitution pattern and the presence of the dibutylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

591253-39-3

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

[6-(dibutylamino)naphthalen-1-yl]methanol

InChI

InChI=1S/C19H27NO/c1-3-5-12-20(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-21/h7-11,14,21H,3-6,12-13,15H2,1-2H3

InChI Key

LLDOZQMAZXHMGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)CO

Origin of Product

United States

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